1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone
Overview
Description
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone, also known as CP-316,311, is a bioactive small molecule with a molecular weight of 267.75 g/mol.
Preparation Methods
The synthesis of 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone involves several steps. Typically, the synthetic route includes the reaction of 6-chloropyrazine-2-carbaldehyde with azepane in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including acetylation, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of other bioactive compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the pharmaceutical industry for drug development and testing.
Mechanism of Action
The mechanism of action of 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone can be compared with other similar compounds, such as:
1-[4-(6-Chloropyrazin-2-ylmethyl)azepan-1-yl]propanone: This compound has a similar structure but differs in the length of the carbon chain attached to the azepane ring.
1-[4-(6-Chloropyrazin-2-ylmethyl)azepan-1-yl]butanone: Another similar compound with a longer carbon chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(6-chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-15-9-13(14)16-12/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWQSXCELBHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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